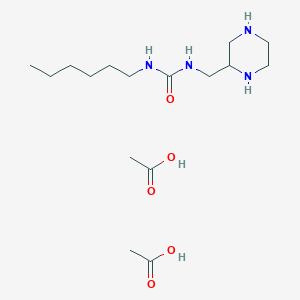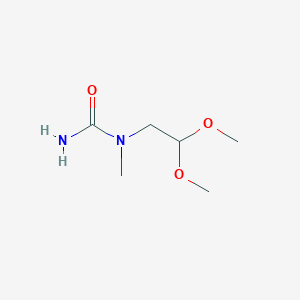
2-(Naphthalen-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)quinoline is a heterocyclic aromatic compound that consists of a quinoline ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a ketone as starting materials under acidic conditions . Another method is the Povarov reaction, which employs an electron-deficient diene and an electron-rich dienophile in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer synthesis due to its efficiency and scalability. The reaction is typically carried out in solvent-free conditions or using environmentally benign solvents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Nitro- or halogen-substituted quinoline derivatives
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it can bind to estrogen receptors, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-2-yl)quinoline
- 2-(Phenanthren-3-yl)quinoline
- 2-(Anthracen-9-yl)quinoline
Uniqueness
2-(Naphthalen-1-yl)quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and as a scaffold for drug development .
Propriétés
Formule moléculaire |
C19H13N |
|---|---|
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
2-naphthalen-1-ylquinoline |
InChI |
InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13H |
Clé InChI |
IXVWMXLBXQAMMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone](/img/structure/B15158286.png)


![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)
![1H-Indole, 3-[(4-fluorophenyl)sulfonyl]-1-(3-piperidinyl)-](/img/structure/B15158330.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)



![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
